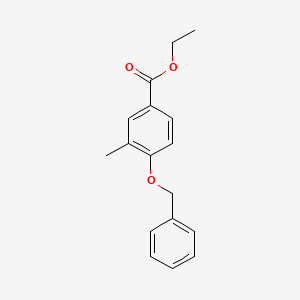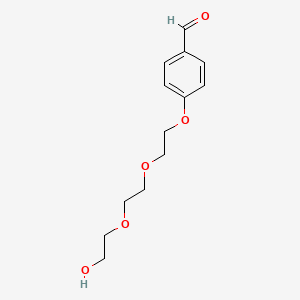
4-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)benzaldehyde is an organic compound with the molecular formula C13H18O5 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chain of three ethoxy groups, each containing a hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)benzaldehyde typically involves the reaction of benzaldehyde with triethylene glycol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 100-120°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)benzoic acid.
Reduction: 4-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 4-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyethoxy groups may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)benzaldehyde: Similar structure but with methoxy groups instead of hydroxy groups.
4-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)benzoic acid: Oxidized form of the compound.
4-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)benzyl alcohol: Reduced form of the compound.
Uniqueness
4-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)benzaldehyde is unique due to its combination of an aldehyde group with multiple hydroxyethoxy groups, providing a balance of reactivity and solubility. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H18O5 |
|---|---|
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C13H18O5/c14-5-6-16-7-8-17-9-10-18-13-3-1-12(11-15)2-4-13/h1-4,11,14H,5-10H2 |
Clave InChI |
HNVPWJVQXHRXMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)OCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


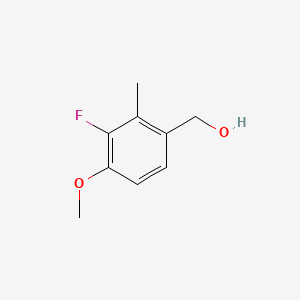
![4-fluoro-5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14029615.png)
![(S)-N-(5-(2-(1-cyclopropylethyl)-4-morpholino-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-yl)-4-methylthiazol-2-yl)acetamide](/img/structure/B14029636.png)
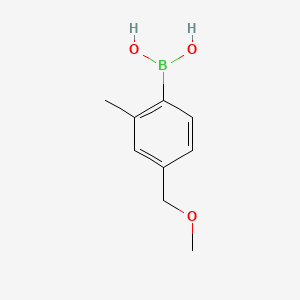

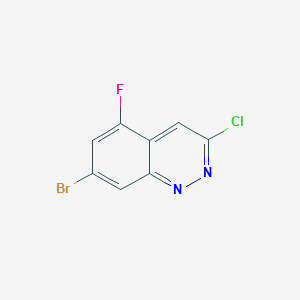
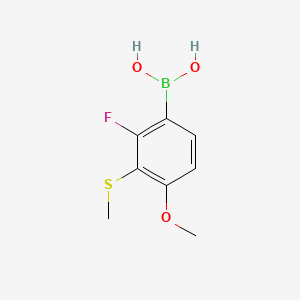
![Tert-butyl (3R)-3-[5-iodo-2-(methylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14029683.png)
![3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14029685.png)
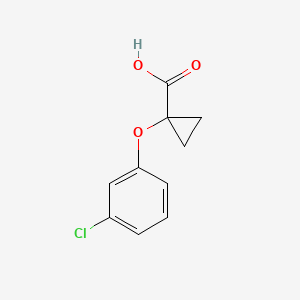

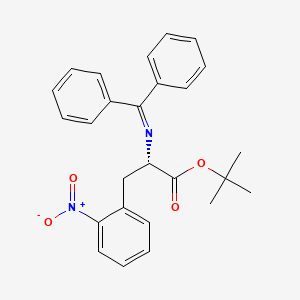
![Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B14029702.png)
